6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid

Catalog No.
S2886354
CAS No.
400083-22-9
M.F
C17H12O4
M. Wt
280.279
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic a...

CAS Number

400083-22-9

Product Name

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid

IUPAC Name

6-methyl-4-oxo-2-phenylchromene-3-carboxylic acid

Molecular Formula

C17H12O4

Molecular Weight

280.279

InChI

InChI=1S/C17H12O4/c1-10-7-8-13-12(9-10)15(18)14(17(19)20)16(21-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)

InChI Key

FQLCJTVZCZHMIT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)O)C3=CC=CC=C3

solubility

not available

6-Methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid is a chemical compound classified within the chromone family, characterized by a fused benzene and pyran ring structure. It has the molecular formula C17H12O4C_{17}H_{12}O_{4} and features a methyl group at the 6th position, a ketone group at the 4th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 3rd position. The unique arrangement of these functional groups contributes to its chemical reactivity and potential biological activities, including anti-inflammatory and antioxidant properties .

There is no current information available regarding the specific mechanism of action of 6-MPOCC. However, chromene derivatives have been shown to exhibit various biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties []. The mechanism of action for these effects can vary depending on the specific structure of the chromene derivative.

Typical of chromones, including:

  • Condensation Reactions: The carboxylic acid group can undergo condensation with alcohols or amines to form esters or amides.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions due to its electron-rich nature.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Chromone Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenolic compounds and α,β-unsaturated carbonyls.
  • Functionalization: Subsequent steps may involve introducing the methyl and carboxylic acid groups through alkylation and carboxylation reactions.
  • Purification: The final product is purified using techniques like recrystallization or chromatography .

The applications of 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid span various fields:

  • Pharmaceuticals: Potential use as an anti-inflammatory or antioxidant agent.
  • Material Science: Exploration in developing new materials due to its unique structural properties.
  • Agriculture: Investigated for potential use in agrochemicals .

Interaction studies of chromone derivatives generally focus on their binding affinities with biological targets such as enzymes or receptors. Although specific interaction studies on 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid are scarce, similar compounds have been shown to interact with:

  • Enzymes: Inhibiting enzymes involved in inflammatory processes.
  • Receptors: Modulating receptor activity linked to cancer progression.

These interactions highlight the potential therapeutic roles of such compounds in drug development .

Several compounds share structural similarities with 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-3-methyl-4-oxo-2-phenylchromeneBromine substitution at the 6th positionEnhanced biological activity due to halogenation
7-HydroxychromoneHydroxyl substitution at the 7th positionExhibits strong antioxidant properties
CoumarinSimple chromone structure without additional groupsKnown for its widespread use in fragrances

Each of these compounds exhibits distinct biological activities and chemical reactivities, emphasizing the unique characteristics of 6-methyl-4-oxo-2-phenylchromene in various applications .

The Knoevenagel condensation reaction remains the most fundamental and widely employed method for synthesizing chromene-3-carboxylic acid derivatives [23] [24]. This classical approach involves the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, typically utilizing salicylaldehyde derivatives and malonic acid or its esters as starting materials [23].

The traditional synthesis of 2-oxo-2H-chromene-3-carboxylic acid serves as a prototypical example of this methodology [24]. Dimethyl malonate (2.64 grams, 20 millimoles) and piperidine (1 milliliter, 10 millimoles) are mixed and added to a solution of salicylaldehyde (1.22 grams, 10 millimoles) dissolved in absolute ethanol (30 milliliters) [24]. The reaction mixture is stirred and heated to reflux for 6 hours, after which the solvent is removed under reduced pressure [24]. Subsequent hydrolysis involves the addition of concentrated hydrochloric acid (20 milliliters) and acetic acid (20 milliliters), followed by refluxing overnight [24].

The mechanism of the traditional Knoevenagel condensation involves several key steps [27]. Initially, the base catalyst facilitates the formation of an enolate ion from the active methylene compound [27]. This enolate then undergoes nucleophilic attack on the aldehyde carbonyl, forming a carbinolamine intermediate [27]. Subsequent elimination of water yields the desired α,β-unsaturated compound, which can undergo intramolecular cyclization to form the chromene ring system [27].

Reaction Conditions and Optimization

ParameterOptimal ConditionsYield Range
Temperature60-80°C70-85%
Reaction Time4-8 hoursVariable
Catalyst Loading10-20 mol%Dependent on base
SolventEthanol/Methanol75-90%

The choice of base catalyst significantly influences both reaction rate and product yield [24] [27]. Piperidine demonstrates superior catalytic activity compared to other secondary amines, facilitating the formation of iminium intermediates that activate the aldehyde component [27]. The reaction proceeds through an autocatalytic pathway, exhibiting an induction period before achieving maximum catalytic activity [27].

Temperature optimization studies reveal that reactions conducted at 60-65°C provide optimal yields while minimizing side reactions [24]. Higher temperatures (70-75°C) show no significant enhancement in product formation, while lower temperatures result in incomplete conversion and extended reaction times [24].

Microwave-Assisted and Ultrasound-Promoted Syntheses

Modern synthetic approaches have embraced energy-efficient methodologies, with microwave-assisted and ultrasound-promoted syntheses emerging as powerful alternatives to conventional heating methods [6] [9] [10]. These techniques offer significant advantages including reduced reaction times, enhanced yields, and improved selectivity for chromene-3-carboxylic acid derivative synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of chromene derivatives by providing rapid and uniform heating [6]. The microwave-assisted organic synthesis method has become increasingly popular, replacing classical heating methods due to its proven efficiency in delivering clean, economical, and convenient synthetic routes [6]. Eleven new chromene derivatives have been successfully synthesized through condensation reactions under microwave irradiation, demonstrating the versatility of this approach [6].

The microwave-assisted synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates exemplifies the efficiency of this methodology [5]. The reaction employs salicylaldehydes and ethyl trifluoroacetoacetate under solvent-free conditions in either conventional or microwave ovens [5]. The process utilizes silica-immobilized L-proline as a recyclable catalyst, achieving high yields while maintaining environmental friendliness [5].

Microwave ConditionsTemperatureTimeYield
Standard Power80°C6-8 hours75-90%
High Power100°C2-4 hours80-95%
Pulsed Mode60°C4-6 hours70-85%

Ultrasound-Promoted Synthesis

Ultrasonic irradiation provides another efficient route for chromene synthesis, offering advantages such as enhanced reaction rates and improved product yields [9] [14]. The ultrasonic-assisted synthesis of chromenes has been achieved through three-component reactions utilizing aromatic aldehydes, malononitrile, and diverse enolizable compounds under ultrasound irradiation [9].

Sodium carbonate has emerged as an effective natural catalyst for ultrasound-promoted chromene synthesis [9]. This inexpensive and environmentally benign catalyst, combined with aqueous media, promotes the formation of 2-amino-4H-chromene derivatives under mild conditions [9]. The protocol demonstrates superior performance compared to conventional heating methods, achieving complete reactions within 2 hours [9].

The ultrasound-assisted multicomponent reaction has been successfully applied to synthesize chromene-lactone analogues [10]. This methodology employs tetronic acid, phenols, and aromatic aldehydes promoted by boron trifluoride etherate, resulting in the production of derivatives with yields ranging from 32% to 93% [10]. The ease of synthesis through this multicomponent approach allows for comprehensive biological activity studies [10].

Comparative Analysis of Energy-Efficient Methods

MethodReaction TimeEnergy ConsumptionYield RangeEnvironmental Impact
Microwave2-8 hoursLow75-95%Minimal
Ultrasound1-4 hoursVery Low70-93%Very Low
Conventional6-24 hoursHigh60-85%Moderate

Green Chemistry Strategies Using Biodegradable Catalysts

The development of environmentally sustainable synthetic methodologies has become a primary focus in modern organic chemistry, with particular emphasis on utilizing biodegradable catalysts for chromene synthesis [11] [15] [16]. These green chemistry approaches aim to minimize environmental impact while maintaining high synthetic efficiency and selectivity.

Enzymatic Catalysis

Enzymatic catalysis represents one of the most promising green chemistry approaches for chromene synthesis [16] [17] [21]. Porcine pancreas lipase immobilized on magnetic multiwalled carbon nanotubes has been successfully employed for the synthesis of substituted 2H-chromenes [16]. The immobilized enzyme demonstrates significantly higher catalytic activity compared to free lipase, while offering excellent thermostability, operational simplicity, and reusability [16].

The optimal reaction conditions for lipase-catalyzed chromene synthesis involve acetylacetone (1 millimole), salicylaldehyde (1 equivalent), methanol (10 equivalents), and immobilized lipase (protein content: 30 milligrams) at 65°C in dimethylformamide (5 milliliters) for 5 hours [16]. Under these conditions, the immobilized lipase exhibits excellent catalytic performance with satisfactory reusability over multiple reaction cycles [16].

Bovine serum albumin has also been utilized as an effective biocatalyst for chromene synthesis through domino reactions [17]. This protein-promoted synthesis employs 1,3-diketones and α,β-unsaturated aldehydes in 2-propanol, achieving moderate to high yields under mild conditions [17]. The novel catalytic activity of bovine serum albumin expands the application scope of biocatalysts while providing convenient synthetic methods aligned with green chemistry principles [17].

Biodegradable Organic Catalysts

Pyridine-2-carboxylic acid has emerged as a highly effective biodegradable catalyst for chromene synthesis [11] [15]. This sustainable catalyst facilitates the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives through one-pot multicomponent reactions [11] [15]. The optimization studies reveal that pyridine-2-carboxylic acid (15 mol%) enables high yields up to 98% in short reaction times while adhering to green chemistry principles [11] [15].

The reaction employs various substituted aldehydes, malononitrile, and dimedone in a water-ethanol (1:1) solvent mixture under reflux conditions [11] [15]. Control experiments and mechanistic studies demonstrate the catalyst's dual acid-base behavior, which drives intermediate formation and selective product generation [11] [15]. The process exhibits significant green metrics, including high Atom Economy (99.36%) and low E-factor (16.68), confirming its environmental compatibility with an EcoScale of 82 [11] [15].

Green CatalystLoading (mol%)Yield (%)RecyclabilityGreen Score
Pyridine-2-carboxylic acid1595-984 cycles82
Immobilized lipase30 mg protein85-925 cycles78
Bovine serum albumin2070-853 cycles75

Clay-Based Catalysts

Montmorillonite clay represents another important category of biodegradable catalysts for organic synthesis [20]. These naturally occurring materials offer several advantages, including non-toxicity, non-corrosive properties, economic viability, and recyclability [20]. Montmorillonite clays demonstrate strong acidity and provide mild reaction conditions with high yields and selectivity [20].

The catalytic activity of montmorillonite stems from its ability to act as both general acid and base, potentially lowering activation energy by stabilizing transition states [20]. The clay catalyst can be easily recovered and reused without significant loss of activity, making it highly suitable for sustainable synthesis applications [20]. Reactions catalyzed by montmorillonite typically proceed under mild conditions with high yields and selectivities, requiring only simple workup procedures involving filtration and solvent evaporation [20].

Mechanochemical Synthesis in Solvent-Free Conditions

Mechanochemical synthesis has emerged as a revolutionary approach for solvent-free organic synthesis, offering significant environmental and economic advantages [12] [19]. This methodology utilizes mechanical force to drive chemical reactions, eliminating the need for organic solvents while often providing enhanced reaction rates and selectivities.

Ball Milling Techniques

Ball milling mechanochemistry has been established as a generally applicable approach to solvent-free synthesis, providing cleaner and more sustainable synthetic routes [19]. The technique involves the use of mechanical energy to facilitate bond formation and breaking, often under ambient conditions [19]. For chromene synthesis, ball milling has been successfully applied to various condensation reactions, including Knoevenagel condensations and multicomponent reactions [12].

The mechanochemical synthesis of azo-linked 2-amino-4H-chromene derivatives demonstrates the versatility of this approach [12]. The four-component reaction utilizes azo-linked salicylaldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrochloride in the presence of recyclable magnetic nanocatalyst Fe3O4@SiO2@KIT-6-NH2@Schiff-base complex [12]. This solvent-free, environmentally benign route provides efficient access to complex chromene structures [12].

Optimization Parameters for Ball Milling

The effectiveness of mechanochemical synthesis depends on several critical parameters [19]. Rotation frequency significantly influences reaction yields, with higher frequencies generally providing better results [19]. The diameter of milling balls also affects reaction efficiency, with smaller balls typically offering advantages [19]. The milling ball filling degree requires optimization, with values around 0.3 proving most beneficial for many reactions [19].

ParameterOptimal RangeEffect on Yield
Rotation Frequency400-600 rpmDirectly proportional
Ball Diameter3-5 mmInversely proportional
Filling Degree0.25-0.35Bell-shaped curve
Reaction Time30-120 minutesTime-dependent

Mechanochemical Catalyst Systems

The development of specialized catalyst systems for mechanochemical synthesis has significantly expanded the scope of solvent-free reactions [12]. Magnetic nanocatalysts offer particular advantages, providing high catalytic activity while enabling easy recovery and reuse [12]. The Fe3O4@SiO2@KIT-6-NH2@Schiff-base complex represents a sophisticated example of such systems, combining magnetic properties with catalytic functionality [12].

The characterization of mechanochemical catalysts requires comprehensive analysis using various techniques [12]. Field emission scanning electron microscopy and transmission electron microscopy provide morphological information, while thermogravimetric analysis reveals thermal stability [12]. Fourier transform infrared spectroscopy, X-ray diffraction, and energy dispersive X-ray spectroscopy confirm structural integrity and composition [12].

Advantages and Limitations

Mechanochemical synthesis offers numerous advantages over conventional solution-phase reactions [19]. These include elimination of organic solvents, reduced reaction times, enhanced selectivity, and simplified purification procedures [19]. The technique often enables reactions that are difficult or impossible under conventional conditions [19]. Additionally, mechanochemical methods frequently provide products with improved purity, including both chemical and polymorphic purity [19].

However, mechanochemical synthesis also presents certain limitations [19]. Scale-up can be challenging, and specialized equipment is required [19]. Some reactions may require careful optimization of mechanical parameters, and the technique may not be suitable for all reaction types [19]. Despite these limitations, the environmental and economic benefits of mechanochemical synthesis make it an increasingly attractive option for sustainable organic synthesis [19].

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid exhibits characteristic thermal behavior patterns typical of substituted chromene carboxylic acid derivatives. Differential scanning calorimetry analysis provides critical insight into the thermal transitions and stability characteristics of this compound [1] [2].

The thermal profile of chromene carboxylic acids demonstrates several distinctive features when examined through differential scanning calorimetry techniques. The compound displays endothermic transitions associated with solid-state phase changes, including potential polymorphic transformations and melting behavior [3] [4]. DSC analysis typically reveals the melting endotherm as the primary thermal event, with the onset temperature providing valuable information about the compound's thermal stability [5] [2].

For comparative analysis, related chromene carboxylic acid derivatives show melting points ranging from 133.86°C for 6-ethoxy-2H-chromene-3-carboxylic acid to 305-308°C for 5,7-dihydroxy-4-oxo-4H-chromene-2-carboxylic acid [6] [7] [8]. The 6-chloro-2H-chromene-3-carboxylic acid demonstrates a melting point of 244-246°C [9], while 8-methoxy-2H-chromene-3-carboxylic acid exhibits melting behavior at 237-240°C [8]. These variations reflect the significant influence of substituent patterns on thermal properties.

The differential scanning calorimetry methodology for chromene compounds typically employs heating rates of 5-10°C/min under nitrogen atmosphere, with sample masses ranging from 1-15 mg [5] [2] [4]. The technique provides quantitative measurement of enthalpy changes associated with thermal transitions, enabling determination of thermodynamic parameters including heat capacity variations [10].

ParameterTypical Range for Chromene Carboxylic AcidsMeasurement Conditions
Melting Point133-308°CDSC, 10°C/min heating rate
Heat CapacityVariable with temperatureModulated DSC preferred
Decomposition Onset>200°CTGA analysis
Thermal StabilityCompound dependentNitrogen atmosphere

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid reflects the characteristic behavior of substituted chromene carboxylic acid derivatives in various solvent systems. The compound demonstrates limited aqueous solubility due to its predominantly hydrophobic chromene ring system combined with the phenyl substituent [11] [12].

In organic solvents, the compound exhibits favorable solubility characteristics. Ethanol and dimethyl sulfoxide provide excellent solvation for chromene carboxylic acid derivatives, enabling dissolution for synthetic and analytical procedures . Dichloromethane and other halogenated solvents also demonstrate good solubility for these compounds, facilitating purification and characterization processes .

Water solubility for carboxylic acids typically decreases as molecular size increases, following the general principle that compounds with extensive nonpolar hydrocarbon components display essentially insoluble behavior in aqueous media [11] [12] [15]. The carboxyl group provides some polar character through hydrogen bonding with water molecules, but this effect becomes increasingly insufficient as the molecular framework expands [11] [16].

For 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid, the LogP value of 3.07 indicates moderate lipophilicity, consistent with limited aqueous solubility and enhanced organic solvent compatibility [17]. This parameter reflects the compound's tendency to partition into organic phases relative to aqueous systems.

Enhanced solubility can be achieved through specific solvent combinations. Research demonstrates that carboxylic acids in certain organic solvents show remarkably increased solubility with increasing water content in the organic phase [18]. This phenomenon leads to novel extraction and purification approaches where co-extracted water can be selectively removed to precipitate the carboxylic acid.

Solvent TypeSolubility CharacteristicsApplications
EthanolGood solubilitySynthesis, purification
DMSOExcellent solubilityAnalytical procedures
DichloromethaneGood solubilityExtraction, purification
WaterLimited solubilitypH-dependent behavior
TolueneModerate solubilityOrganic synthesis

pH-Dependent Stability and Degradation Pathways

The stability profile of 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid demonstrates significant pH dependence, with distinct degradation pathways operating under acidic, neutral, and basic conditions. The carboxylic acid functionality provides a primary site for pH-sensitive transformations [19] [20].

Under acidic conditions (pH 1-4), chromene carboxylic acids generally exhibit enhanced stability due to protonation of the carboxyl group, which reduces nucleophilic attack susceptibility [19] [20]. The compound maintains structural integrity across the acidic pH range, with hydrolysis rates remaining relatively low [19].

Neutral pH conditions (pH 6-8) represent an intermediate stability regime where the compound demonstrates moderate resistance to degradation. Neutral hydrolysis proceeds through water molecule attack on electrophilic centers, with rate constants typically orders of magnitude lower than catalyzed processes [19] [20].

Basic conditions (pH 9-14) present the most challenging environment for chromene carboxylic acid stability. Alkaline hydrolysis proceeds through hydroxide ion attack, leading to significantly enhanced degradation rates [19] [21]. Chromone-3-carboxylic acid derivatives undergo ring transformation under nucleophilic conditions, with sodium hydroxide treatment leading to ring opening and formation of alternative products [21].

The degradation pathway under basic conditions involves nucleophilic attack on both the γ-pyrone ring system and the carboxylic acid functionality [21]. This dual susceptibility results in complex degradation patterns with multiple possible products depending on reaction conditions and pH levels.

pH-dependent stability studies reveal that base-catalyzed hydrolysis generally proceeds faster than acid-catalyzed processes for carboxylic acid derivatives [19]. The irreversible nature of saponification under basic conditions contributes to accelerated degradation compared to the reversible acid-catalyzed hydrolysis reactions.

pH RangeStability CharacteristicsPrimary Degradation MechanismRelative Rate
1-4 (Acidic)High stabilityAcid-catalyzed hydrolysisSlow
5-8 (Neutral)Moderate stabilityNeutral hydrolysisIntermediate
9-14 (Basic)Low stabilityBase-catalyzed hydrolysisFast
VariableTemperature dependentThermal decompositionVariable

XLogP3

4.2

Dates

Last modified: 08-17-2023

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